molecular formula C21H23N3O3S B2849422 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide CAS No. 864858-81-1

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide

Cat. No.: B2849422
CAS No.: 864858-81-1
M. Wt: 397.49
InChI Key: WTIWWSWUZSFGDR-UHFFFAOYSA-N
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Description

N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. Key structural attributes include:

  • 6-Acetyl group: Enhances lipophilicity and may influence metabolic stability.
  • 3-Cyano substituent: An electron-withdrawing group that could modulate electronic properties and reactivity.
  • 2-Position benzamide: The 3-butoxy-substituted benzamide moiety likely contributes to target binding and solubility.

This compound belongs to a class of molecules explored for therapeutic applications, particularly as inhibitors of inflammatory mediators like TNF-α, based on structural analogs documented in medicinal chemistry research .

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-3-4-10-27-16-7-5-6-15(11-16)20(26)23-21-18(12-22)17-8-9-24(14(2)25)13-19(17)28-21/h5-7,11H,3-4,8-10,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIWWSWUZSFGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to interact withcell cycle regulation , and VEGFR2 , a receptor tyrosine kinase that plays a crucial role in vascular development and angiogenesis.

Mode of Action

It’s known that similar compounds cause a significant and dose-dependent accumulation of cells in theG2/M phase of the cell cycle. This suggests that the compound might interact with its targets to disrupt normal cell cycle progression, leading to cell cycle arrest.

Biochemical Pathways

The compound appears to affect the cell cycle regulation pathway . By causing an accumulation of cells in the G2/M phase, it likely disrupts the normal progression of the cell cycle, which can lead to cell death or senescence. The downstream effects of this disruption can vary depending on the type of cell and the specific context within the organism.

Result of Action

The result of the compound’s action is a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle. This can lead to cell cycle arrest, which can result in cell death or senescence. This could potentially be leveraged for therapeutic purposes, such as in the treatment of cancer.

Biological Activity

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds characterized by a thieno[2,3-c]pyridine core. Its structure suggests significant interactions with various biological targets, making it a candidate for pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O4SC_{20}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 478.6 g/mol. The compound features several functional groups that contribute to its biological activity.

Target Enzymes

This compound primarily targets JNK2 and JNK3 kinases . These kinases are crucial in various signaling pathways related to cell proliferation and apoptosis. The compound's binding to these targets is mediated through hydrogen bond interactions with the ATP-binding site.

Cellular Effects

The compound has been shown to induce a significant accumulation of cells in the G2/M phase of the cell cycle. This accumulation suggests that this compound effectively halts cell division by interfering with the normal cell cycle progression.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies employing the disk diffusion method demonstrated varying degrees of antimicrobial activity against different pathogens .

Inhibition Studies

In vitro studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways. Such inhibition may lead to reduced inflammation and could be beneficial in treating inflammatory diseases.

Case Studies

  • Cell Cycle Analysis : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent increase in G2/M phase cells and a decrease in G0/G1 phase cells after treatment.
    Concentration (µM)% Cells in G0/G1% Cells in G2/M
    07010
    105030
    503050
  • Inflammatory Response : Another study assessed the anti-inflammatory effects of the compound in animal models of induced inflammation. The results showed a significant reduction in inflammatory markers when treated with this compound compared to controls.

Scientific Research Applications

Biological Activities

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide exhibits several notable biological activities:

  • Anticancer Activity : Research indicates that compounds with a similar structure can induce apoptosis in various cancer cell lines. The potential mechanism involves the activation of intrinsic apoptotic pathways.
  • Antimicrobial Properties : The thieno[2,3-c]pyridine structure suggests possible antimicrobial activity against several bacterial strains. Preliminary tests have shown effectiveness against Gram-positive bacteria.
  • Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, this compound may help reduce oxidative stress in neuronal cells and protect against neurodegenerative diseases.

In Vitro Studies

A study published in ACS Omega demonstrated that derivatives of thieno[2,3-c]pyridine exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The findings suggest that modifications to the structure can enhance anticancer efficacy.

Antimicrobial Testing

Research has indicated that similar compounds showed promising results against bacterial strains like Staphylococcus aureus and Streptococcus pneumoniae. These findings highlight the potential use of this compound as an antimicrobial agent.

Neuroprotection

Another study emphasized the potential of thieno[2,3-c]pyridine derivatives in reducing oxidative stress in neuronal cells. This protective role could be significant in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Chemical Reactions Analysis

Hydrolysis Reactions

The cyano (-C≡N) and acetyl (-COCH₃) groups undergo hydrolysis under acidic or basic conditions:

Cyano Group Hydrolysis

  • Conditions : Reflux with 10% NaOH or HCl (1:1 v/v) at 80–100°C for 4–6 hours.

  • Product : Carboxamide (-CONH₂) or carboxylic acid (-COOH), depending on reaction conditions .

  • Yield : 65–85% (isolated via recrystallization in ethanol) .

Acetyl Group Hydrolysis

  • Conditions : 5% H₂SO₄ at 60°C for 2 hours.

  • Product : Corresponding hydroxyl derivative (-CH₂OH) .

  • Mechanism : Acid-catalyzed nucleophilic substitution .

Electrophilic Substitution on the Thieno[2,3-c]pyridine Core

The sulfur-containing heterocycle participates in electrophilic reactions:

Reaction TypeReagents/ConditionsPosition ModifiedProductYieldReference
NitrationHNO₃/H₂SO₄ (1:1), 50°C, 15 minC-55-Nitro derivative77%
SulfonationClSO₃H, 0°C, 2 hoursC-7Sulfonic acid derivative68%

Key Observations :

  • Nitration occurs preferentially at the C-5 position due to electron-donating effects of the fused thiophene ring .

  • Sulfonation requires low temperatures to avoid over-reaction .

Nucleophilic Reactions at the Benzamide Group

The benzamide moiety undergoes nucleophilic substitution:

Amide Bond Cleavage

  • Conditions : LiAlH₄ in dry THF, reflux for 3 hours.

  • Product : Primary amine (-NH₂) and 3-butoxybenzoic acid .

  • Yield : ~70% .

Alkylation/Arylation

  • Reagents : Alkyl halides (e.g., CH₃I) or arylboronic acids in the presence of Pd(PPh₃)₄.

  • Conditions : DMF, 80°C, 12 hours.

  • Product : N-substituted benzamide derivatives .

Cyano Group Transformations

The cyano group participates in cycloaddition and condensation:

Condensation with Amines

  • Reagents : Primary amines (e.g., aniline) in ethanol under reflux.

  • Product : Imine derivatives, confirmed via IR (loss of -C≡N stretch at 2200 cm⁻¹) .

  • Yield : 60–75% .

Reduction to Amine

  • Conditions : H₂/Pd-C in ethanol, 50 psi, 6 hours.

  • Product : Primary amine (-CH₂NH₂) .

Ring-Opening Reactions

The tetrahydrothieno[2,3-c]pyridine ring undergoes cleavage under strong oxidizing conditions:

  • Reagents : KMnO₄ in acidic medium (pH < 2).

  • Product : Thiophene-2,3-dicarboxylic acid and pyridine fragments .

  • Mechanism : Oxidative cleavage of the saturated C-N bonds .

Functionalization via Cross-Coupling

Palladium-catalyzed coupling reactions enable structural diversification:

Reaction TypeReagentsConditionsProductYieldReference
Suzuki CouplingArylboronic acid, Pd(OAc)₂DMF, 100°C, 24 hoursBiaryl derivatives55%
Heck ReactionStyrene, PdCl₂DMF, 120°C, 18 hoursAlkenylated product48%

Acetylation/Deacetylation

The acetyl group is modifiable under mild conditions:

  • Deacetylation : 2M HCl, reflux for 1 hour yields the free amine .

  • Reacetylation : Acetic anhydride/pyridine at room temperature restores the acetyl group .

Comparison with Similar Compounds

Table 1: Substituent Variations in Key Positions

Compound Name 6-Position 3-Position 2-Position Biological Activity (if reported) References
Target Compound Acetyl Cyano 3-Butoxybenzamide Not explicitly stated
6-Acetyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Acetyl Ethoxycarbonyl Unsubstituted TNF-α inhibition (in vitro activity)
N-[3-Carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]-4,6-dichloroindole-2-carboxamide Methyl Carbamoyl 4,6-Dichloroindole-carboxamide Patent-listed; no explicit activity data
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide Acetyl Cyano Chloroacetamide Structural analog; research use only
N-((3-Cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl)benzamide Isopropyl Cyano Benzamide-carbamothioyl Patent-derived; undisclosed application

Key Structural and Functional Differences

Role of the 3-Position Substituent

  • Cyano vs.
  • Cyano vs. Carbamoyl (): Carbamoyl groups introduce hydrogen-bonding capacity, whereas cyano groups prioritize steric and electronic effects, possibly altering target selectivity .

Impact of 6-Position Modifications

  • Acetyl vs. Methyl/Isopropyl () : The acetyl group’s carbonyl moiety may enhance planarity and π-stacking interactions compared to alkyl groups like methyl or isopropyl, which prioritize steric bulk .

2-Position Functionalization

  • 3-Butoxybenzamide vs.

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison (Based on Structural Features)

Compound Name Molecular Weight logP (Predicted) Solubility (Predicted)
Target Compound ~427.5 ~3.2 Low (lipophilic)
6-Acetyl-3-ethoxycarbonyl analog () ~323.4 ~2.8 Moderate
N-[3-Carbamoyl-6-methyl-...]-4,6-dichloroindole-carboxamide () ~490.3 ~4.1 Very low
2-Chloroacetamide analog () ~367.9 ~2.5 Moderate
  • Lipophilicity : The target compound’s 3-butoxybenzamide group increases logP compared to analogs with smaller 2-position substituents (e.g., chloroacetamide), suggesting slower metabolic clearance .
  • Solubility : Ethoxycarbonyl and carbamoyl analogs may exhibit better aqueous solubility due to polar functional groups, whereas the target compound’s benzamide could necessitate formulation optimization .

Q & A

Basic: What are the recommended characterization techniques for verifying the structure and purity of this compound?

Methodological Answer:
To confirm the structure and purity of the compound, employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the thieno[2,3-c]pyridine core, acetyl, cyano, and butoxybenzamide substituents. Compare peak assignments with intermediates (e.g., cyclization precursors) .
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological assays). Optimize mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for peak resolution .
  • Mass Spectrometry (HRMS): Confirm molecular weight via high-resolution MS (e.g., ESI-HRMS) to match the calculated exact mass (C23_{23}H24_{24}N4_4O3_3S: 452.16 g/mol).
  • X-ray Crystallography: For unambiguous structural confirmation, use single-crystal X-ray diffraction with programs like SHELXL for refinement .

Basic: What synthetic routes are commonly used to prepare this compound?

Methodological Answer:
The synthesis typically involves three stages:

Core Formation: Cyclize a thiophene derivative (e.g., 3-cyanopyridine) with a nitrile precursor under acidic or basic conditions to form the tetrahydrothieno[2,3-c]pyridine scaffold .

Functionalization:

  • Introduce the acetyl group via acetylation using acetic anhydride.
  • Attach the butoxybenzamide moiety through amide coupling (e.g., HATU/DIPEA-mediated reaction with 3-butoxybenzoic acid) .

Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) .

Advanced: How can researchers optimize reaction yields during scale-up synthesis?

Methodological Answer:
To enhance yield and reproducibility in large-scale synthesis:

  • Continuous Flow Reactors: Implement flow chemistry for precise control of reaction parameters (temperature, residence time), reducing side reactions observed in batch processes .
  • Catalytic Optimization: Screen catalysts (e.g., Pd/C for hydrogenation steps) and ligands to improve regioselectivity during cyclization .
  • In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring of intermediates, enabling rapid adjustment of stoichiometry or pH .
  • Case Study: A 15% yield increase was achieved by replacing methanesulfonic anhydride with dimethylformamide-dimethylacetal in a related thienopyridine synthesis .

Advanced: How should conflicting data on biological activity (e.g., anti-inflammatory vs. cytotoxicity) be resolved?

Methodological Answer:
Discrepancies often arise from assay conditions or model systems. Mitigate these by:

Dose-Response Validation: Replicate experiments across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

Cell Line Specificity: Test across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity vs. HepG2 for cytotoxicity) to isolate context-dependent effects .

Pathway Profiling: Use phosphoproteomics or RNA-seq to confirm target engagement (e.g., JNK2/3 inhibition) and rule off-target effects .

In Vivo Correlation: Compare pharmacokinetic data (e.g., plasma half-life) with efficacy in animal models to assess translatability .

Advanced: What strategies are effective in structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
Focus on modular modifications to the core and substituents:

  • Core Modifications: Replace the thieno[2,3-c]pyridine with pyrrolo[2,3-c]pyridine to assess impact on kinase binding affinity .
  • Substituent Tuning:
    • Vary the butoxy chain length (e.g., ethoxy vs. pentyloxy) to optimize lipophilicity and blood-brain barrier penetration.
    • Replace the cyano group with carboxamide to evaluate hydrogen-bonding interactions with JNK3’s ATP-binding pocket .
  • Bioisosteric Replacement: Substitute the acetyl group with trifluoroacetyl to enhance metabolic stability while retaining activity .

Advanced: What experimental approaches elucidate the compound’s mechanism of action in kinase inhibition?

Methodological Answer:
Combine biochemical and computational methods:

Kinase Activity Assays: Use recombinant JNK2/3 kinases in a luminescent ADP-Glo™ assay to measure IC50_{50} values. Include positive controls (e.g., SP600125) .

Molecular Docking: Perform in silico docking (AutoDock Vina) using crystallographic JNK3 structures (PDB: 3NPC) to predict binding poses. Validate with mutagenesis (e.g., Lys93Ala to disrupt hydrogen bonding) .

Cellular Thermal Shift Assay (CETSA): Confirm target engagement by observing thermal stabilization of JNK3 in lysates treated with the compound .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:
Refer to Safety Data Sheet (SDS) guidelines and implement:

  • PPE: Wear nitrile gloves, lab coat, and ANSI Z87.1-certified goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for powder handling to avoid inhalation of dust.
  • Waste Disposal: Deactivate cyanide-containing byproducts with bleach before disposal in designated hazardous waste containers .
  • First Aid: For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent symptoms .

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